{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid
Description
{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid is an organoboron compound featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the meta position and an oxolan-3-yloxymethyl moiety. The oxolan (tetrahydrofuran) ring introduces steric and electronic effects, influencing its reactivity and solubility. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds, particularly in pharmaceutical and materials science applications .
Properties
IUPAC Name |
[3-(oxolan-3-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)10-3-1-2-9(6-10)7-16-11-4-5-15-8-11/h1-3,6,11,13-14H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAWVOZSYDZOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2CCOC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350513-12-0 | |
| Record name | {3-[(oxolan-3-yloxy)methyl]phenyl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid typically involves the following steps:
Formation of the oxolan-3-yloxy methyl group: This can be achieved by reacting 3-hydroxyoxolane with a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Attachment to the phenyl ring: The oxolan-3-yloxy methyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the boronic acid group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Alcohols: From reduction reactions.
Scientific Research Applications
Medicinal Chemistry
-
Drug Development:
- {3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid is being investigated for its role in developing pharmaceuticals targeting specific biological pathways. Its ability to form reversible bonds with biomolecules makes it a candidate for designing inhibitors or modulators of enzymatic activity.
-
Cancer Therapy:
- The compound's structural similarities to other boronic acids suggest potential applications in cancer treatment, particularly as a part of targeted therapies that exploit the unique metabolic pathways of cancer cells.
-
Diabetes Management:
- Boronic acids have been noted for their ability to interact with glucose, indicating that this compound could be explored for developing glucose-sensing devices or therapeutic agents aimed at managing blood sugar levels.
Interaction Studies
Research has focused on the compound's binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to study these interactions, revealing insights into its potential as a therapeutic agent.
Organic Electronics
The compound's unique properties may also extend to materials science, particularly in the development of organic electronic devices. Boronic acids are known to participate in the formation of π-conjugated systems, which are essential for the functionality of organic light-emitting diodes (OLEDs) and organic solar cells. Studies are ongoing to assess the efficacy of this compound in enhancing the performance of these devices through improved charge transport properties .
Comparative Analysis with Related Compounds
To understand the unique features of this compound, it is beneficial to compare it with other boronic acid derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Boronophenylalanine | Structure | Amino acid derivative; used in cancer therapy |
| 2-Amino-5-boronobenzoic acid | Structure | Exhibits anti-inflammatory properties |
| 4-(Hydroxymethyl)phenylboronic acid | Structure | Known for its role in glucose sensing |
The oxolane substituent in this compound may confer unique solubility and binding characteristics that enhance its bioactivity compared to other boronic acids lacking this feature.
Mechanism of Action
The mechanism of action of {3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling reactions in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
The following analysis compares {3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid with analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Effects
| Compound Name | Substituent | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| This compound | Oxolan-3-yloxymethyl | 222.05* | Ether-linked tetrahydrofuran moiety |
| 3-(Oxolan-2-ylmethoxy)phenylboronic acid | Oxolan-2-ylmethoxy | 222.05 | Ether linkage at oxolan-2-position |
| (3-(Benzyloxy)phenyl)boronic acid | Benzyloxy | 228.05 | Aromatic benzyl ether group |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Methoxyethyl phenoxymethyl | ~280 (estimated) | Alkoxy-ether side chain |
*Molecular weight inferred from structurally similar compound in .
- Electronic Effects: The oxolan group in this compound enhances Lewis acidity compared to non-oxygenated analogs, similar to fluorinated arylboronic acids . However, its electron-donating ether oxygen may reduce acidity relative to electron-withdrawing substituents like nitro or carbonyl groups .
Physicochemical Properties
- Solubility: The oxolan moiety improves solubility in polar aprotic solvents (e.g., THF, DMSO) compared to hydrophobic substituents like benzyloxy, which exhibit solubility in ethanol and toluene .
- Stability: Boronic acids with ether-linked substituents (e.g., oxolan, benzyloxy) are generally stable under anhydrous conditions but may undergo hydrolysis in aqueous acidic or basic media. This contrasts with imino-functionalized analogs (e.g., B4, B5 in ), where Schiff base linkages reduce stability in protic solvents .
Reactivity in Cross-Coupling Reactions
In Suzuki-Miyaura reactions, the oxolan-3-yloxymethyl group demonstrates moderate reactivity due to balanced electronic and steric effects. For example:
- Yield and Efficiency : Pd-catalyzed couplings of similar oxolan-containing boronic acids achieve yields of ~50–70%, comparable to benzyloxy-substituted analogs but lower than electron-deficient boronic acids (e.g., nitro-substituted) .
- Substituent Compatibility: The oxolan group tolerates diverse electrophilic partners, including aryl chlorides and enones, without requiring specialized ligands (e.g., PPh3 in ) .
Biological Activity
Overview
{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid is a member of the boronic acid family, known for its diverse applications in organic synthesis and medicinal chemistry. This compound exhibits significant biological activity, particularly in enzyme inhibition and interaction with various biological molecules. Its unique structure, which includes an oxolane moiety, contributes to its potential therapeutic applications.
The compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with an oxolane group. This structure allows for reversible covalent interactions with diols and other biomolecules, making it useful in various biological contexts.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₅B O₃ |
| Molecular Weight | 227.07 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Toxicity | Harmful if swallowed; causes skin irritation |
Enzyme Inhibition
The primary mechanism of action for this compound involves its ability to inhibit enzymes through the formation of reversible covalent bonds with active site residues. It primarily interacts with serine and threonine residues in proteases and kinases, leading to altered enzyme activity. This characteristic is crucial for its potential use as a therapeutic agent.
Cellular Effects
Research indicates that this compound can modulate various cellular processes, including:
- Cell Signaling Pathways : It influences signaling proteins such as kinases and phosphatases, affecting downstream signaling cascades.
- Gene Expression : The compound can interact with transcription factors, impacting gene regulation and cellular metabolism.
- Protein Interactions : By binding to specific proteins, it alters their conformation and activity, which can lead to therapeutic effects.
Case Studies
- Anticancer Activity : In studies examining boronic acids as anticancer agents, this compound demonstrated significant inhibition of cancer cell proliferation. It was shown to induce apoptosis in various cancer cell lines by inhibiting proteasome activity, similar to the established drug bortezomib .
- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against several pathogens. Preliminary results indicate that it may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis .
- Enzyme Inhibition Studies : A study highlighted the compound's ability to act as a selective inhibitor of serine proteases, showcasing its potential in developing new therapeutic agents for diseases involving dysregulated protease activity .
Applications in Medicinal Chemistry
The incorporation of boronic acids into drug design has gained traction due to their unique biochemical properties:
- Drug Development : The ability of this compound to form reversible covalent bonds makes it a valuable scaffold for designing inhibitors targeting specific enzymes.
- Biochemical Probes : Its interactions with biomolecules position it as a candidate for use as a biochemical probe in research settings.
Q & A
Q. What are the common synthetic routes for {3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid, and how can reaction conditions be optimized?
The synthesis of arylboronic acids typically involves transition metal-catalyzed borylation or transesterification of pinacol boronate esters. For example, cleavage of pinacol esters can be achieved using oxidative agents like NaIO₄ in a THF/water/HCl mixture, followed by purification via ethanol dissolution and salt filtration . Optimizing reaction conditions (e.g., stoichiometry, solvent polarity, and temperature) is critical to minimize byproducts. For instance, biphasic transesterification with phenyl boronic acid is limited by isolation challenges, while monophasic methods using methyl boronic acid allow easier removal of volatile byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive for quantifying boronic acids and detecting impurities, achieving relative standard deviations (RSD) as low as 4.1% for related compounds like methyl phenyl boronic acid . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for structural confirmation, while X-ray crystallography (via SHELX software) resolves stereochemical details . Purity assessment often combines high-performance liquid chromatography (HPLC) with elemental analysis.
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Arylboronic acids are pivotal in Suzuki-Miyaura couplings for forming carbon-carbon bonds. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and aryl halides or triflates. Key parameters include optimizing ligand choice (e.g., phosphine ligands) and solvent polarity to enhance yield and reduce side reactions like protodeboronation . For example, Miyaura and Suzuki demonstrated that electron-rich arylboronic acids exhibit higher reactivity in coupling with aryl chlorides .
Advanced Research Questions
Q. How can researchers address variability in purity assessments of this compound?
Variability in purity data, such as the 8.2% RSD observed for carboxy phenyl boronic acid, can arise from instrumental drift, sample degradation, or inhomogeneity . Mitigation strategies include:
- Standardized calibration : Use internal standards (e.g., deuterated analogs) to correct for instrument variability.
- Stability studies : Monitor degradation under storage conditions (e.g., light, humidity) via accelerated aging tests.
- Replicate analysis : Perform triplicate measurements and apply statistical outlier tests (e.g., Grubbs’ test) to exclude anomalous data.
Q. What experimental design considerations are critical for synthesizing boroxine covalent organic frameworks (COFs) using this compound?
Synthesizing COFs via boroxine linkages requires precise control of dynamic covalent chemistry. Key steps include:
- Monomer design : Use aryl-Bpin (pinacol boronate) precursors for improved solubility and stability.
- Transesterification : React with methyl boronic acid to generate boroxine bonds while removing volatile byproducts (e.g., methyl pinacolate) .
- Crystallinity optimization : Adjust reaction temperature (e.g., 120°C for 72 hours) and solvent (e.g., mesitylene/dioxane) to enhance framework order. Kinetic analysis via ¹H NMR can track reaction progress and reversibility .
Q. How can the bioactivity of this compound be evaluated, particularly in apoptosis induction?
To assess bioactivity, researchers can:
- Tubulin polymerization assays : Measure IC₅₀ values using purified tubulin, comparing inhibition to reference compounds like combretastatin A-4 (e.g., IC₅₀ = 21–22 μM for boronic acid derivatives) .
- Cell viability screens : Use panels of cancer cell lines (e.g., Jurkat, B-16) to determine growth inhibition (IC₅₀) and selectivity.
- Apoptosis markers : Employ flow cytometry (FACScan) to quantify Annexin V/PI staining and caspase activation after 8–24 hours of exposure .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals (FMOs) and electrostatic potential surfaces. For example, Mulliken population analysis reveals charge distribution on the boronic acid group, influencing reactivity in cross-couplings . Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like tubulin or glucose transporters .
Methodological Challenges and Contradictions
Q. How to resolve discrepancies in boronic acid reactivity across different coupling reactions?
Contradictory reactivity (e.g., low yields in alkoxycarbonylation) may arise from steric hindrance or competing side reactions. Strategies include:
- Ligand screening : Test bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Additive optimization : Introduce silver salts (e.g., Ag₂O) to scavenge halides and enhance turnover .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of arylboronic acids in aqueous mixtures .
Q. Why do some boronic acid derivatives exhibit fluorescence quenching in glucose sensing, and how can sensitivity be improved?
Fluorescence quenching in carbon dot-based sensors occurs via dynamic binding between boronic acid and glucose cis-diols, altering surface charge. Sensitivity enhancements include:
- Nanoparticle functionalization : Use phenylboronic acid as a sole precursor to create “inert” surfaces resistant to biomolecule interference .
- Dual-signal ratiometry : Incorporate a reference fluorophore to correct for environmental variability.
- Microfluidic integration : Enhance detection limits to 9 μM glucose, as demonstrated in serum assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
